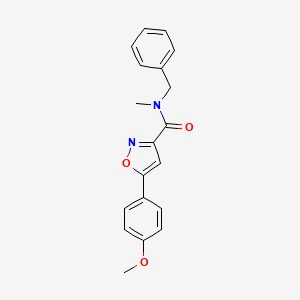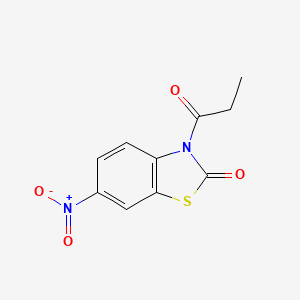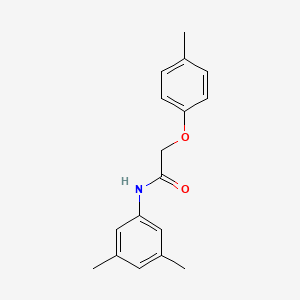
N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds contain a benzamide moiety, which is a benzene ring attached to an amide group. While the specific compound does not have direct studies available, related research can provide insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves reductive cyclization or Diels-Alder reactions, employing various reagents and conditions to achieve the desired structure. For example, compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide were synthesized using 'one-pot' methods involving reductive cyclization processes (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide compounds can be elucidated using X-ray diffraction, IR, NMR, and mass spectrometry. For instance, studies on similar molecules show detailed analysis using X-ray single crystal diffraction and density functional theory (DFT) to understand the geometrical parameters and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including N-H···O hydrogen bond formations and aromatic π-π interactions, leading to different regioisomers. The chemical reactivity can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans (Kranjc et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Techniques like X-ray crystallography provide detailed information on the crystal packing and hydrogen bonding interactions, which significantly affect the physical properties (Chakraborty et al., 2007).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Phenotypes Amelioration
Compounds with similar structural features, such as hydroxamic acids derived from 5-aroylindolyl substitutions, have shown potential in treating Alzheimer's disease. They exhibit selective inhibitory activity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity by triggering ubiquitination. These compounds cross the blood-brain barrier and could improve learning and memory in animal models, suggesting a potential avenue for Alzheimer's treatment (Hsueh-Yun Lee et al., 2018).
Anticancer Activity
Novel heterocyclic compounds derived from visnaginone and khellinone, showing structural similarities to the queried compound, have been synthesized and demonstrated significant anti-inflammatory, analgesic, and anticancer activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and present a promising approach for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
New benzamides isolated from endophytic Streptomyces have shown favorable antimicrobial activities, along with a novel compound exhibiting significant antioxidant properties. This suggests the potential of these compounds in treating infections and in oxidative stress management (Xue-Qiong Yang et al., 2015).
Antidiabetic Screening
Dihydropyrimidine derivatives, bearing resemblance in their structural framework to the compound of interest, have been synthesized and evaluated for their antidiabetic properties. These compounds showed promising results in vitro antidiabetic activity, indicating their potential use in managing diabetes mellitus (J. Lalpara et al., 2021).
Antiavian Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable activity against the avian influenza virus. This highlights a novel route to synthesizing compounds that could serve as potent antiviral agents (A. Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-benzyl-5-(4-methoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(13-14-6-4-3-5-7-14)19(22)17-12-18(24-20-17)15-8-10-16(23-2)11-9-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGZADCNQICAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)


![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)
